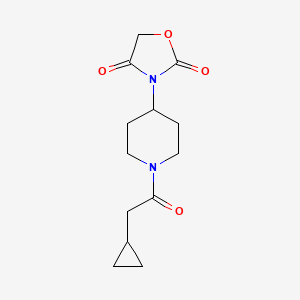
N-(2-Methoxyethyl)-N-methylpiperidin-4-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyethyl)-N-methylpiperidin-4-amine;dihydrochloride, also known as MEPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. MEPM is a piperidine derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
Synthetic Studies and Tautomerism
- The study by Roggen and Gundersen (2008) on the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines highlights the significant variations in amino/imino tautomer ratios among compounds, emphasizing the role of substituents and reaction conditions in determining tautomeric preferences. This research could provide insights into the synthesis strategies and tautomeric behavior of related compounds like "N-(2-Methoxyethyl)-N-methylpiperidin-4-amine; dihydrochloride" (Roggen & Gundersen, 2008).
Reactions with Dioxiranes
- Dinoi et al. (1998) investigated the reactions of aminoxyls with dioxiranes, revealing the production of methoxyamine derivatives in high yields. Such reactions demonstrate the potential of specific functional groups in facilitating or undergoing chemical transformations, which could be relevant for understanding the reactivity of "N-(2-Methoxyethyl)-N-methylpiperidin-4-amine; dihydrochloride" in similar contexts (Dinoi et al., 1998).
Hydrolysis Reactions
- The work by Iwanami et al. (1964) on the hydrolysis of products from reactions of diethyl acetylenedicarboxylate with amines provides valuable information on the hydrolysis mechanisms of compounds containing amine groups, which could be indirectly related to understanding the stability and reactivity of compounds like "N-(2-Methoxyethyl)-N-methylpiperidin-4-amine; dihydrochloride" (Iwanami et al., 1964).
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets via non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
It is known that the compound can influence the expression of genes that impact disease .
Pharmacokinetics
It is known that synthetic nucleic acids like this compound are large, highly negatively charged molecules, which can affect their bioavailability .
Result of Action
It is known that synthetic nucleic acids can modulate protein production, which can affect disease processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Methoxyethyl)-N-methylpiperidin-4-amine dihydrochloride. For example, the pH and temperature of the environment can affect the stability and activity of the compound .
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N-methylpiperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-11(7-8-12-2)9-3-5-10-6-4-9;;/h9-10H,3-8H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEAZKCCVYSKLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-N-methylpiperidin-4-amine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2442148.png)
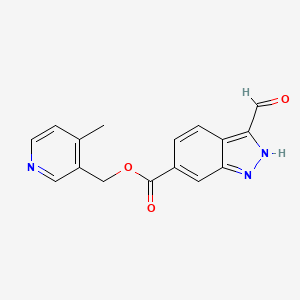
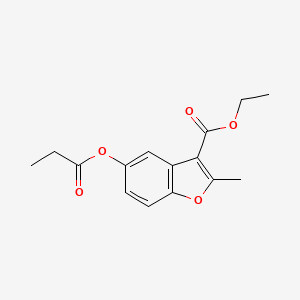

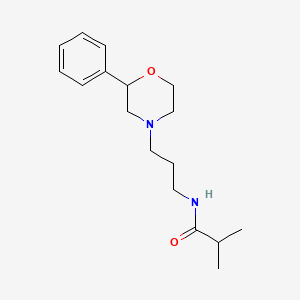
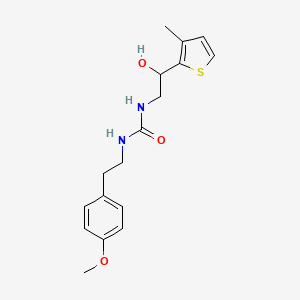

![1-[(4-methylbenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2442160.png)

![1-[2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2442163.png)
![Tert-butyl N-[1-[1-(3-chlorophenyl)ethylamino]-2-methylpropan-2-yl]carbamate](/img/structure/B2442164.png)
![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2442166.png)
![N-(3,5-dimethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2442170.png)
